

# (S)-3-Methoxypyrrolidine physical and chemical properties

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## Compound of Interest

Compound Name: (S)-3-Methoxypyrrolidine

Cat. No.: B038263

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## An In-depth Technical Guide to (S)-3-Methoxypyrrolidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and synthetic aspects of **(S)-3-Methoxypyrrolidine**, a valuable chiral building block in medicinal chemistry and drug discovery. This document outlines its properties, detailed synthetic protocols, and safety information to support its effective use in a research and development setting.

## Core Physical and Chemical Properties

**(S)-3-Methoxypyrrolidine** is a chiral cyclic ether and secondary amine. Its utility in synthetic chemistry is largely due to the stereocenter and the pyrrolidine scaffold, a common motif in biologically active compounds. The methoxy group provides a key structural element that can influence the binding of a final compound to its biological target.

Table 1: Physical and Chemical Properties of **(S)-3-Methoxypyrrolidine** and its Hydrochloride Salt

Property	(S)-3-Methoxypyrrolidine (Free Base)	(S)-3-Methoxypyrrolidine HCl
CAS Number	120099-61-8 <a href="#">[1]</a>	685828-16-4 <a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>5</sub> H <sub>11</sub> NO <a href="#">[1]</a> <a href="#">[4]</a>	C <sub>5</sub> H <sub>12</sub> CINO <a href="#">[3]</a>
Molecular Weight	101.15 g/mol <a href="#">[1]</a> <a href="#">[4]</a>	137.61 g/mol <a href="#">[2]</a>
Appearance	Colorless to light yellow liquid	Solid <a href="#">[2]</a>
Boiling Point	~123 °C (estimated from (R)-enantiomer)	171.7 °C (racemic mixture)
Density	~0.94 g/mL (estimated from (R)-enantiomer)	Not available
Melting Point	Not available	Not available
Solubility	Soluble in many common organic solvents	Not available
Storage	2-8°C, keep in a dark place, sealed in dry conditions <a href="#">[1]</a>	Refrigerator <a href="#">[2]</a>

## Synthesis of (S)-3-Methoxypyrrolidine: Experimental Protocol

The most common synthetic route to **(S)-3-Methoxypyrrolidine** involves a three-step process starting from the commercially available (S)-3-hydroxypyrrolidine. This process includes:

- N-Boc Protection: The secondary amine of (S)-3-hydroxypyrrolidine is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent methylation step.
- O-Methylation: The hydroxyl group is methylated, typically via a Williamson ether synthesis.
- N-Boc Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product.

Below are detailed experimental protocols for each of these steps.

## Step 1: N-Boc Protection of (S)-3-Hydroxypyrrolidine

Objective: To synthesize N-Boc-(S)-3-hydroxypyrrolidine.

Materials:

- (S)-3-hydroxypyrrolidine
- Di-tert-butyl dicarbonate (Boc<sub>2</sub>O)
- Triethylamine (Et<sub>3</sub>N)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO<sub>3</sub>) solution
- Brine
- Anhydrous magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

- Dissolve (S)-3-hydroxypyrrolidine (1.0 eq) in dichloromethane (DCM).
- To this solution, add triethylamine (1.1 eq).
- Cool the reaction mixture to 0 °C in an ice bath.
- Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in DCM to the reaction mixture.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, wash the reaction mixture with saturated aqueous NaHCO<sub>3</sub> solution and then with brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to obtain the crude N-Boc-(S)-3-hydroxypyrrolidine, which can be used in the next step

without further purification.

## Step 2: O-Methylation of N-Boc-(S)-3-hydroxypyrrolidine

Objective: To synthesize N-Boc-(S)-3-methoxypyrrolidine.

Materials:

- N-Boc-(S)-3-hydroxypyrrolidine
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Methyl iodide ( $\text{CH}_3\text{I}$ )
- Anhydrous tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ ) solution
- Ethyl acetate ( $\text{EtOAc}$ )
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

Procedure:

- To a solution of N-Boc-(S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous THF, add sodium hydride (1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).
- Stir the suspension at 0 °C for 30 minutes.
- Add methyl iodide (1.5 eq) dropwise to the reaction mixture at 0 °C.
- Allow the reaction to warm to room temperature and stir for 12-18 hours.
- Monitor the reaction progress by TLC.
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous  $\text{NH}_4\text{Cl}$  solution.

- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford pure **N-Boc-(S)-3-methoxypyrrolidine**.

## Step 3: N-Boc Deprotection of N-Boc-(S)-3-methoxypyrrolidine

Objective: To synthesize **(S)-3-Methoxypyrrolidine**.

Materials:

- **N-Boc-(S)-3-methoxypyrrolidine**
- 4M Hydrochloric acid (HCl) in 1,4-dioxane
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

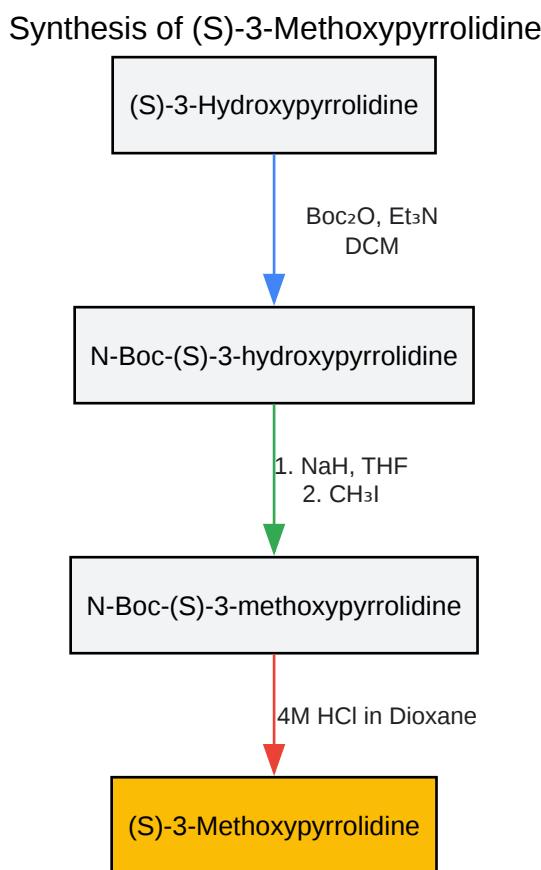
Procedure:

- Dissolve **N-Boc-(S)-3-methoxypyrrolidine** (1.0 eq) in dichloromethane.
- Add 4M HCl in 1,4-dioxane (5-10 eq) to the solution at room temperature.<sup>[5]</sup>
- Stir the reaction mixture for 1-4 hours and monitor for completion by TLC.<sup>[6]</sup>
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

- Dissolve the residue in water and basify to a pH of >10 with a suitable base (e.g., sodium hydroxide).
- Extract the aqueous layer with DCM.
- Combine the organic layers, wash with brine, dry over anhydrous  $\text{Na}_2\text{SO}_4$ , filter, and concentrate under reduced pressure to yield **(S)-3-Methoxypyrrolidine**.

## Synthetic Workflow Diagram

The following diagram illustrates the synthetic pathway from (S)-3-hydroxypyrrolidine to **(S)-3-Methoxypyrrolidine**.



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Synthetic route to **(S)-3-Methoxypyrrolidine**.

## Spectroscopic Data (Predicted)

While experimental spectra for **(S)-3-Methoxypyrrolidine** are not readily available in the public domain, the following are predicted key spectroscopic features based on its structure.

Table 2: Predicted Spectroscopic Data for **(S)-3-Methoxypyrrolidine**

Spectroscopy	Predicted Features
<sup>1</sup> H NMR	<ul style="list-style-type: none"><li>- Signal for the methoxy protons (-OCH<sub>3</sub>) around 3.3 ppm (singlet, 3H).</li><li>- Multiplets for the pyrrolidine ring protons between 1.5 and 3.5 ppm.</li><li>- A broad singlet for the amine proton (-NH), which is exchangeable with D<sub>2</sub>O.</li></ul>
<sup>13</sup> C NMR	<ul style="list-style-type: none"><li>- Signal for the methoxy carbon (-OCH<sub>3</sub>) around 56 ppm.</li><li>- Signals for the pyrrolidine ring carbons between 25 and 75 ppm.</li></ul>
IR Spectroscopy	<ul style="list-style-type: none"><li>- N-H stretching vibration around 3300-3500 cm<sup>-1</sup> (broad).</li><li>- C-H stretching vibrations for sp<sup>3</sup> hybridized carbons just below 3000 cm<sup>-1</sup>.</li><li>- C-O stretching vibration for the ether linkage around 1070-1150 cm<sup>-1</sup>.</li></ul>
Mass Spectrometry (EI)	<ul style="list-style-type: none"><li>- Molecular ion peak (M<sup>+</sup>) at m/z = 101.</li><li>Common fragmentation patterns would involve the loss of a methyl group (M-15) or a methoxy group (M-31).</li></ul>

## Applications in Drug Discovery

**(S)-3-Methoxypyrrolidine** is a valuable chiral building block in the synthesis of various pharmaceutical compounds. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs.<sup>[7]</sup> The specific stereochemistry and the presence of the methoxy group at the 3-position make it a desirable precursor for creating novel chemical entities with specific three-dimensional orientations for optimal target engagement.

One notable application is in the synthesis of potent and selective agonists for the melanocortin-4 receptor (MC4R), which is a target for the treatment of obesity and other metabolic disorders. The pyrrolidine moiety can serve as a scaffold to orient pharmacophoric groups in a precise manner to achieve high affinity and selectivity for the receptor.

## Safety and Handling

**(S)-3-Methoxypyrrolidine** and its hydrochloride salt should be handled with appropriate safety precautions in a laboratory setting.

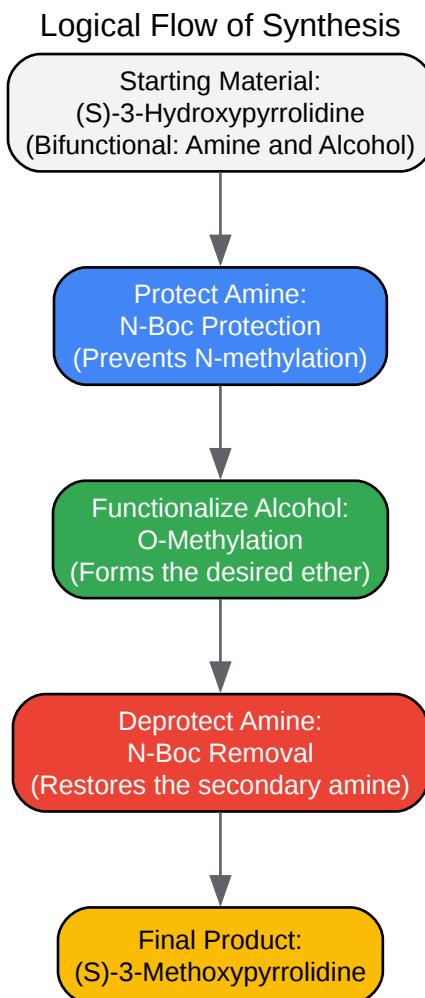
For **(S)-3-Methoxypyrrolidine** Hydrochloride:

- Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[\[2\]](#)
- Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P271 (Use only outdoors or in a well-ventilated area), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[\[2\]](#)

It is recommended to consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.

## Logical Relationships in Synthesis

The synthesis of **(S)-3-Methoxypyrrolidine** relies on a logical sequence of protection, functionalization, and deprotection. This strategy is fundamental in organic synthesis to achieve selective transformations in multifunctional molecules.



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Logical steps in the synthesis of **(S)-3-Methoxypyrrolidine**.

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